molecular formula C19H31N3O2 B14471911 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide CAS No. 65792-29-2

2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide

Cat. No.: B14471911
CAS No.: 65792-29-2
M. Wt: 333.5 g/mol
InChI Key: ILPZKRJDYQDJBZ-UHFFFAOYSA-N
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Description

2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide typically involves the reaction of aldehydes or ketones with hydrazine derivatives. One common method is the one-pot reaction of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The structure of the product is confirmed using techniques such as Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by forming hydrogen bonds with them, thereby affecting their function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its decyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to certain targets compared to similar compounds.

Properties

CAS No.

65792-29-2

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

[(2-decoxy-1-phenylethylidene)amino]urea

InChI

InChI=1S/C19H31N3O2/c1-2-3-4-5-6-7-8-12-15-24-16-18(21-22-19(20)23)17-13-10-9-11-14-17/h9-11,13-14H,2-8,12,15-16H2,1H3,(H3,20,22,23)

InChI Key

ILPZKRJDYQDJBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(=NNC(=O)N)C1=CC=CC=C1

Origin of Product

United States

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